molecular formula C8H8O3S B034900 Endothall thioanhydride CAS No. 109282-38-4

Endothall thioanhydride

Cat. No. B034900
M. Wt: 184.21 g/mol
InChI Key: CKSGDNACNWITHQ-GUCUJZIJSA-N
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Description

Endothall thioanhydride is a chemical compound that has been studied for its structural aspects and unusually high toxicity in mice . It is a derivative of the herbicide endothall .


Synthesis Analysis

The synthesis of Endothall thioanhydride has been discussed in several studies. For instance, one study mentioned the use of one-pot syntheses of dissymmetric diamides based on the chemistry of cyclic monothioanhydrides . Another study discussed the total synthesis of palasonin and related chemistry .

Scientific Research Applications

Structural Aspects and Binding Sites

Endothall thioanhydride demonstrates unusually high toxicity in mice compared to its anhydride and dicarboxylic acid forms. This is evident in various analogues of endothall, indicating a distinct toxicological profile. The synthesis of [exo,exo-5,6-3H]endothall thioanhydride enabled radioligand binding studies with mouse liver cytosol, revealing a high-affinity binding site. This suggests specific interactions at the molecular level that could be crucial for understanding its toxicological mechanisms (Kawamura et al., 1990).

Inhibition of Protein Phosphatases

Endothall thioanhydride inhibits protein phosphatases-1 (PP1) and -2A (PP2A) in vivo. Its potency sequence in vivo closely correlates with its relative toxicity. This inhibition predominantly targets PP1 in the liver and causes significant morphological changes in cells, like cell rounding and reorganization of actin filaments, indicative of its cell-permeable phosphatase-inhibitory nature. This aspect is crucial for understanding its mode of action and potential applications in biological studies (Erdödi et al., 1995).

Agricultural Applications

Endothall has been explored as a potential blossom thinner for apples. Its application in agriculture, particularly in temperate fruit zones, suggests a safe and consistent impact on fruit cultivation. This use highlights its versatility beyond toxicological studies, extending into agricultural practices (Williams et al., 1995).

Aquatic Weed Control

The behavior of endothall in aquatic plants like Myriophyllum spicatum and Hydrilla verticillata has been studied, showing its potential as an aquatic herbicide. Understanding endothall's absorption, translocation, and desorption in these species can aid in the development of more effective aquatic weed control strategies (Ortiz et al., 2019).

Safety And Hazards

The safety data sheet for Endothall thioanhydride suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(1R,2R,6S,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5+,6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSGDNACNWITHQ-GUCUJZIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@H]([C@@H]1O2)C(=O)SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endothall thioanhydride

CAS RN

109282-38-4
Record name 4,7-Epoxybenzo(c)thiophene-1,3-dione, hexahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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